1,5-Benzothiazepine Derivatives as Superior α-Glucosidase Inhibitors vs. Acarbose
A series of 2,3-dihydro-1,5-benzothiazepine derivatives (1B–14B) demonstrated significantly enhanced in vitro α-glucosidase inhibitory activity when compared to the clinical standard acarbose. The most potent derivatives exhibited IC50 values in the low micromolar range, representing a substantial improvement over acarbose . This level of activity, coupled with demonstrated in vivo efficacy, positions these 1,5-benzothiazepine analogs as promising leads for developing next-generation antidiabetic agents with potentially better efficacy and reduced side effects than current therapies.
| Evidence Dimension | In vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | IC50 = 2.62 ± 0.16 to 10.11 ± 0.32 μM |
| Comparator Or Baseline | Acarbose (standard drug), IC50 = 37.38 ± 1.37 μM |
| Quantified Difference | Up to 14.3-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase from Saccharomyces cerevisiae |
Why This Matters
This data directly demonstrates that 1,5-benzothiazepine derivatives can achieve substantially greater target engagement than the standard-of-care comparator, which is a critical selection criterion for drug discovery programs aiming for higher efficacy and lower dosing.
- [1] Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. *ACS Omega* **2022**, *7* (34), 30215–30232. View Source
